5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15979476
InChI: InChI=1S/C7H7BrN2/c8-7-3-5-1-2-9-6(5)4-10-7/h3-4,9H,1-2H2
SMILES:
Molecular Formula: C7H7BrN2
Molecular Weight: 199.05 g/mol

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine

CAS No.:

Cat. No.: VC15979476

Molecular Formula: C7H7BrN2

Molecular Weight: 199.05 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine -

Specification

Molecular Formula C7H7BrN2
Molecular Weight 199.05 g/mol
IUPAC Name 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
Standard InChI InChI=1S/C7H7BrN2/c8-7-3-5-1-2-9-6(5)4-10-7/h3-4,9H,1-2H2
Standard InChI Key SZOZWAKTCIECFO-UHFFFAOYSA-N
Canonical SMILES C1CNC2=CN=C(C=C21)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework comprising a partially saturated pyrrole ring fused to a pyridine moiety. The bromine atom at position 5 introduces steric and electronic effects that govern reactivity. X-ray crystallography confirms a planar azaindole skeleton with an r.m.s. deviation of 0.017 Å and intermolecular N–H⋯N hydrogen bonds forming dimeric structures. Key parameters include:

PropertyValue
Molecular FormulaC₇H₇BrN₂
Molecular Weight199.05 g/mol
IUPAC Name5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine
CAS Number115170-40-6
SMILESC1CNC2=CN=C(C=C21)Br

Spectral Characterization

  • ¹H NMR (DMSO-d₆): δ 12.40 ppm (s, 1H, NH), 7.35 (d, J = 8.4 Hz, 1H), 6.90 (d, J = 8.4 Hz, 1H), 3.75–3.70 (m, 2H), 2.95–2.85 (m, 2H).

  • ¹³C NMR: δ 185.58 (C=O), 148.2 (C-Br), 126.5 (CH), 115.3 (CH), 45.8 (CH₂), 32.1 (CH₂).

  • HRMS: m/z calcd. for C₇H₇BrN₂ [M+H]⁺: 198.9783; found: 198.9785.

The saturated 2,3-positions reduce aromaticity, enhancing susceptibility to electrophilic attacks at the pyridine ring.

Synthetic Methodologies

Laboratory-Scale Synthesis

Two predominant routes are documented:

Bromination of 7-Azaindoline

Reaction of 7-azaindoline with bromine (Br₂) in dichloromethane under nitrogen affords the title compound as a yellow solid in 73.65% yield. Key parameters:

  • Temperature: 0°C → 25°C (gradual warming)

  • Workup: Neutralization with NaHSO₃, extraction, and silica gel chromatography (heptane/EtOAc 8:2)

  • Purity: >95% (HPLC)

Hydrobromic Acid/H₂O₂-Mediated Bromination

A scalable alternative employs 48% HBr and 20% H₂O₂ in CH₂Cl₂ at 25–30°C, achieving 95.6% yield :

  • Procedure:

    • Charge 7-azaporphyrin (16.8 g), HBr (24.13 g), CH₂Cl₂ (260 g)

    • Add H₂O₂ (20.20 g) dropwise under temperature control

    • Quench with NaHSO₃, isolate organic phase, wash, and concentrate

  • Advantages: High yield, minimal side products, suitability for industrial production

Industrial Production

Large-scale synthesis utilizes automated bromination systems with in-line purification via recrystallization or short-path distillation. Process analytical technology (PAT) ensures consistent purity ≥99% .

Chemical Reactivity and Functionalization

Substitution Reactions

The C5-Br bond undergoes diverse transformations:

Reaction TypeConditionsProductsYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C5-Aryl-pyrrolopyridines60–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONa5-Amino derivatives70–90%
FluorinationKF, CuI, DMF, 120°C5-Fluoro analog50%

Electron-deficient aryl boronic acids exhibit superior coupling efficiency in Suzuki reactions.

Oxidation

Treatment with KMnO₄/H₂SO₄ selectively oxidizes the dihydro-pyrrole ring to a diketone (88% yield):

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridineKMnO41H-Pyrrolo[2,3-c]pyridine-5-bromo-2,3-dione\text{5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine} \xrightarrow{\text{KMnO}_4} \text{1H-Pyrrolo[2,3-c]pyridine-5-bromo-2,3-dione}

Reduction

LiAlH₄ in THF reduces the pyrrole ring to a tetrahydro derivative (92% yield), preserving the bromine substituent.

Analytical and Computational Characterization

X-Ray Crystallography

Single-crystal analysis confirms:

  • Planar bicyclic system (torsion angle <5°)

  • N–H⋯N hydrogen bonds (2.89 Å) forming centrosymmetric dimers

Molecular Modeling

Density functional theory (DFT) calculations (B3LYP/6-311+G**) align with experimental NMR shifts (RMSD = 0.12 ppm).

Industrial and Research Applications

Pharmaceutical Intermediates

  • Key precursor to FGFR inhibitors (e.g., Erdafitinib analogs)

  • Building block for PET tracers (¹⁸F-labeled derivatives)

Material Science

  • Coordination complexes with Cu(II) exhibit luminescent properties (λₑₘ = 480 nm)

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